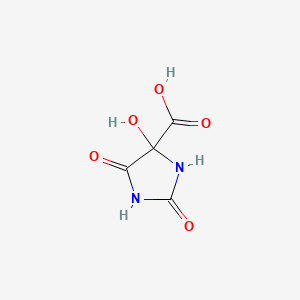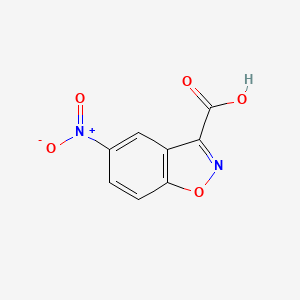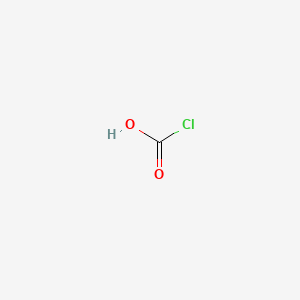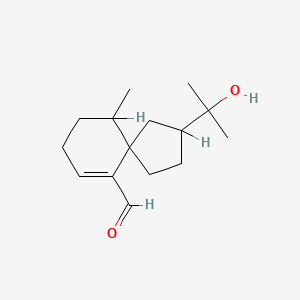
Ethylenediamine dihydroiodide
概要
説明
Ethylenediamine dihydroiodide is a water-soluble salt derived from ethylenediamine and hydroiodic acid. It appears as a colorless to light yellow crystalline powder. The compound consists of ethylenediammonium dications and iodide anions . It is commonly used as an additive in animal feed to prevent iodine deficiency .
作用機序
Target of Action
Ethylenediamine dihydroiodide (EDDI) is primarily targeted towards the prevention of iodine deficiency in animals . It is used as an additive in pet food and cattle feed due to its high bioavailability .
Mode of Action
It is known that eddi is a water-soluble salt derived from ethylenediamine and hydroiodic acid . It is a weak base with two amine groups and an iodine atom . In solution, EDDI can release hydrogen ions, exhibiting acidic properties .
Pharmacokinetics
It is known that eddi is a water-soluble compound , which suggests that it could be readily absorbed and distributed in the body. The United States Food and Drug Administration suggests a limit of intake to 50 mg/head/day , indicating that the compound is generally recognized as safe (GRAS) only as a nutrient source of iodine .
Result of Action
The primary result of EDDI administration is the prevention of iodine deficiency in animals . Additionally, EDDI has been found to have preventative effects on foot rot in cattle .
Action Environment
The action of EDDI can be influenced by various environmental factors. For instance, its stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances in the environment . .
生化学分析
Biochemical Properties
Ethylenediamine dihydroiodide plays a crucial role in biochemical reactions, particularly in iodine metabolism. It interacts with various enzymes and proteins involved in iodine uptake and utilization. One of the key enzymes it interacts with is thyroid peroxidase, which is essential for the synthesis of thyroid hormones. This compound provides a readily available source of iodine, which is incorporated into the thyroid hormones thyroxine (T4) and triiodothyronine (T3). These hormones are critical for regulating metabolism, growth, and development .
Cellular Effects
This compound influences various cellular processes by ensuring adequate iodine levels. It affects cell signaling pathways, particularly those related to thyroid hormone receptors. These receptors, when activated by thyroid hormones, regulate gene expression and cellular metabolism. This compound ensures that cells have sufficient iodine to produce thyroid hormones, which in turn influence numerous cellular functions, including energy production, protein synthesis, and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by providing iodine for the synthesis of thyroid hormones. It binds to thyroid peroxidase, facilitating the iodination of tyrosine residues in thyroglobulin, a precursor protein for thyroid hormones. This iodination process is crucial for the formation of T4 and T3. Additionally, this compound may influence the expression of genes involved in iodine transport and metabolism, ensuring efficient utilization of iodine within the thyroid gland .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its effectiveness may decrease if exposed to light or moisture for extended periods. Long-term studies have shown that this compound maintains its efficacy in preventing iodine deficiency and supporting thyroid function over prolonged periods. Its stability and degradation should be monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that moderate doses effectively prevent iodine deficiency without causing adverse effects. High doses can lead to toxicity, manifesting as thyroid dysfunction or other iodine-related disorders. It is crucial to determine the optimal dosage to balance efficacy and safety. In dairy cattle, for example, a daily intake of 25 to 30 mg of this compound has been found to be effective without exceeding safe iodine levels in milk .
Metabolic Pathways
This compound is involved in metabolic pathways related to iodine metabolism. It interacts with enzymes such as thyroid peroxidase and deiodinases, which are responsible for the activation and deactivation of thyroid hormones. These interactions ensure that iodine is efficiently utilized and recycled within the body. This compound also affects metabolic flux by providing a steady supply of iodine, which is essential for maintaining normal thyroid function and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific iodine transporters and binding proteins. The sodium-iodide symporter (NIS) is a key transporter that facilitates the uptake of iodine into thyroid cells. Once inside the cells, this compound is incorporated into thyroglobulin for thyroid hormone synthesis. Its distribution within tissues ensures that iodine is available where it is needed most, particularly in the thyroid gland .
Subcellular Localization
This compound is primarily localized in the thyroid gland, where it plays a critical role in thyroid hormone synthesis. Within the thyroid cells, it is found in the follicular lumen, where iodination of thyroglobulin occurs. This subcellular localization is essential for its function, as it ensures that iodine is available for hormone production. Additionally, this compound may undergo post-translational modifications that enhance its stability and activity within the thyroid gland .
準備方法
Synthetic Routes and Reaction Conditions: Ethylenediamine dihydroiodide can be synthesized by reacting ethylenediamine with hydroiodic acid. The reaction typically involves mixing ethylenediamine with hydroiodic acid under controlled conditions to form the desired salt .
Industrial Production Methods: A more detailed industrial preparation method involves adding deionized water, ethylenediamine, and iodine into a reactor. Hydrogen sulfide gas is gradually introduced into the reaction system at a temperature of 40-50°C while stirring. The reaction is complete when the solution changes from dark black to faint yellow or colorless. The reaction mixture is then filtered, and the filtrate is distilled to remove hydrogen sulfide gas. The remaining solution is cooled and crystallized to obtain this compound .
化学反応の分析
Types of Reactions: Ethylenediamine dihydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different products.
Reduction: Reducing agents can convert this compound into other compounds.
Substitution: The iodide ions in this compound can be substituted with other anions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iodinated compounds, while substitution reactions can produce different salts .
科学的研究の応用
Ethylenediamine dihydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to investigate iodine metabolism and deficiency.
Medicine: this compound is used in veterinary medicine to prevent iodine deficiency in animals.
類似化合物との比較
Potassium iodide: Another iodine supplement used in animal feed.
Calcium iodate: A stable iodine source for nutritional supplements.
Comparison: Ethylenediamine dihydroiodide is unique due to its high bioavailability and effectiveness in preventing iodine deficiency. Unlike potassium iodide and calcium iodate, this compound has a higher retention rate in the body, making it a more efficient iodine source .
特性
CAS番号 |
5700-49-2 |
|---|---|
分子式 |
C2H9IN2 |
分子量 |
188.01 g/mol |
IUPAC名 |
ethane-1,2-diamine;hydroiodide |
InChI |
InChI=1S/C2H8N2.HI/c3-1-2-4;/h1-4H2;1H |
InChIキー |
LTALGLGRMHWWKA-UHFFFAOYSA-N |
SMILES |
C(CN)N.I.I |
正規SMILES |
C(CN)N.I |
| 5700-49-2 | |
ピクトグラム |
Irritant |
関連するCAS |
107-15-3 (Parent) |
同義語 |
1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Across these studies, ethylenediamine dihydroiodide serves as a source of supplemental iodine in animal feed, particularly for dairy cows and pigs. [, , , , , ] Researchers investigate its impact on iodine concentrations in milk and meat, addressing concerns about both deficiencies and exceeding recommended levels. [, , ]
A: While milk iodine concentrations respond rapidly to dietary this compound adjustments, skeletal muscle iodine levels remain relatively stable, showing increases only at higher supplementation levels. [] This suggests differential uptake and retention of iodine in various tissues.
A: Studies in pigs comparing iodine utilization from various sources, including potassium iodide, this compound, and iodine humate, revealed that while all three supplements increased iodine utilization compared to controls, potassium iodide and this compound demonstrated significantly higher utilization rates than iodine humate. [] This suggests that the source of iodine can impact its bioavailability and subsequent utilization in the body.
A: In a study involving calves, high doses of this compound (1 mg/kg body weight) led to a significant increase in serum protein-bound iodine and were linked to respiratory problems in a number of calves. [] This highlights the importance of carefully determining appropriate supplementation levels to avoid potential adverse effects.
A: In vitro research suggests that this compound can enhance the attachment of rumen bacteria to epithelial cells, particularly in cattle fed high-concentrate diets. [, ] This finding points towards the potential role of iodine in modifying the rumen environment and microbial interactions.
A: Yes, studies in ducks have explored the impact of dietary this compound on intestinal health, suggesting potential benefits. [, ] Further research in this area could provide valuable insights into the mechanisms involved and its potential applications.
ANone: Researchers utilize various analytical methods to monitor iodine levels in biological samples like milk, serum, and tissues. [1-3, 5-8] These methods are crucial for assessing the impact of this compound supplementation and ensuring appropriate iodine levels.
A: The research highlights the need for carefully calibrated iodine supplementation in animal feed to ensure optimal animal health and prevent excessive iodine levels in animal products intended for human consumption. [, , , , ] Further research will continue to refine our understanding of this compound's effects and inform best practices for its safe and effective use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)




